Azimsulfuron

説明

RN & structure given in first source

structure in first source

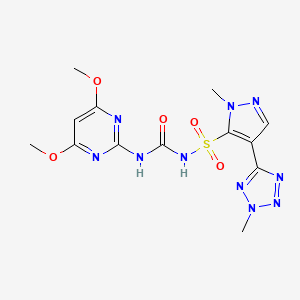

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-methyl-4-(2-methyltetrazol-5-yl)pyrazol-3-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N10O5S/c1-22-11(7(6-14-22)10-18-21-23(2)19-10)29(25,26)20-13(24)17-12-15-8(27-3)5-9(16-12)28-4/h5-6H,1-4H3,(H2,15,16,17,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHPNPYYQAIOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041614 | |

| Record name | Azimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azimsulfuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1050 mg/L @ 20 °C (exp) | |

| Record name | Azimsulfuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120162-55-2 | |

| Record name | Azimsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120162-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azimsulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120162552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-sulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-1-methyl-4-(2-methyl-2H-tetrazol-5-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZIMSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R959I3139C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azimsulfuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | Azimsulfuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Azimsulfuron's Mechanism of Action on Acetolactate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azimsulfuron is a potent sulfonylurea herbicide widely utilized for the selective control of broadleaf weeds and sedges in various agricultural settings.[1] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on ALS, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism: Inhibition of Acetolactate Synthase

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[4] These amino acids are vital for protein synthesis and overall plant growth and development. This compound, as a member of the sulfonylurea class of herbicides, acts as a powerful and specific inhibitor of this enzyme.

The inhibition of ALS by sulfonylurea herbicides is a well-established mechanism. These herbicides are not structural analogs of the enzyme's natural substrates (pyruvate or α-ketobutyrate). Instead, they bind to a specific site on the enzyme, remote from the active site, inducing a conformational change that prevents the substrate from binding and the catalytic reaction from proceeding. This allosteric inhibition effectively blocks the production of the essential branched-chain amino acids, leading to a cessation of cell division and, ultimately, plant death.

Quantitative Data on Sulfonylurea Inhibition of Acetolactate Synthase

To illustrate the potent inhibitory activity of sulfonylurea herbicides on acetolactate synthase, the following table summarizes the inhibition constants for chlorsulfuron, a well-studied member of this class.

| Herbicide | Enzyme Source | Inhibition Constant (Ki) | Reference |

| Chlorsulfuron | Barley (Hordeum vulgare) | Initial apparent Ki: 68 nM | |

| Chlorsulfuron | Barley (Hordeum vulgare) | Final steady-state Ki: 3 nM |

Downstream Signaling and Metabolic Consequences

The inhibition of acetolactate synthase by this compound triggers a cascade of downstream metabolic and physiological effects, ultimately leading to plant demise. The primary consequence is the depletion of the branched-chain amino acid pool.

A study on the related sulfonylurea herbicide, amidosulfuron, revealed significant changes in the free amino acid profile of treated rapeseed plants. While the total amount of the three BCAAs was only slightly reduced, a notable decrease in valine (21.40%) was observed, alongside an increase in isoleucine and leucine. This disruption in amino acid homeostasis is a key factor in the herbicidal effect.

Furthermore, the inhibition of ALS can lead to secondary effects, including the accumulation of the substrate α-ketobutyrate, which can be toxic at high concentrations. Studies on another sulfonylurea, nicosulfuron, have also indicated that ALS inhibition can induce oxidative stress in sensitive plants. This is evidenced by an increase in hydrogen peroxide (H2O2) content and lipid peroxidation.

The broader metabolic pathways affected by sulfonylurea herbicides, as demonstrated by studies on amidosulfuron, include:

-

Aminoacyl-tRNA biosynthesis

-

Amino acid metabolism

-

Cytochrome P450 mediated drug metabolism

-

Photosynthesis

-

Glycolysis/gluconeogenesis

-

Citrate cycle (TCA cycle)

-

Carbon fixation

This widespread disruption of primary and secondary metabolism underscores the critical role of branched-chain amino acid biosynthesis in overall plant health and viability.

Experimental Protocols

Acetolactate Synthase (ALS) Activity Assay

The following is a detailed protocol for determining the in vitro activity of ALS and assessing the inhibitory effects of compounds like this compound. This protocol is adapted from established methods.

1. Plant Material and Enzyme Extraction:

-

Homogenize young, actively growing plant tissue (e.g., leaves) in a chilled extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM pyruvate, 5 mM MgCl2, 1 mM thiamine pyrophosphate, 10 µM FAD, and 10% v/v glycerol).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

The resulting supernatant contains the crude enzyme extract and should be kept on ice.

2. Assay Reaction:

-

The standard assay mixture should contain 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl2, 2 mM thiamine pyrophosphate, and 20 µM FAD.

-

Add the enzyme extract to the assay mixture.

-

To determine the inhibitory effect of this compound, add varying concentrations of the herbicide (dissolved in a suitable solvent like acetone or DMSO) to the assay mixture. A control reaction without the inhibitor should be run in parallel.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

3. Product Detection (Acetoin Formation):

-

Stop the enzymatic reaction by adding sulfuric acid (e.g., 6 N H2SO4).

-

Incubate the acidified mixture at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

-

Add a solution of creatine (e.g., 0.5% w/v) followed by a solution of α-naphthol (e.g., 5% w/v in 2.5 N NaOH).

-

Allow the color to develop for a set time at a specific temperature (e.g., 15 minutes at 60°C).

-

Measure the absorbance of the resulting red-colored complex at 525 nm using a spectrophotometer.

4. Data Analysis:

-

Calculate the enzyme activity based on the rate of acetoin formation.

-

For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Signaling Pathway of ALS Inhibition

Caption: Signaling pathway of acetolactate synthase inhibition by this compound.

Experimental Workflow for ALS Inhibition Assay

Caption: Experimental workflow for determining the inhibitory effect of this compound on ALS.

Logical Relationship of Downstream Effects

Caption: Logical relationship of the downstream effects following ALS inhibition by this compound.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound | C13H16N10O5S | CID 86355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Acetolactate Synthase-Inhibiting Gametocide Amidosulfuron Causes Chloroplast Destruction, Tissue Autophagy, and Elevation of Ethylene Release in Rapeseed [frontiersin.org]

Azimsulfuron: A Technical Guide to its Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physical properties of Azimsulfuron, a sulfonylurea herbicide. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure

This compound is a complex organic molecule belonging to the sulfonylurea class of herbicides. Its chemical formula is C₁₃H₁₆N₁₀O₅S. The systematic IUPAC name for this compound is 1-(4,6-dimethoxypyrimidin-2-yl)-3-[1-methyl-4-(2-methyl-1H-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonylurea.[1]

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₁₀O₅S |

| Molecular Weight | 424.40 g/mol |

| Physical State | White powdery solid[2] |

| Melting Point | 170 °C[1][3] |

| Water Solubility | |

| at pH 5 | 72.3 mg/L (20 °C)[4] |

| at pH 7 | 1050 mg/L (20 °C) |

| at pH 9 | 6540 mg/L (20 °C) |

| Solubility in Organic Solvents (at 25 °C) | |

| Methylene chloride | 65,900 ppm |

| Acetone | 26,400 ppm |

| Acetonitrile | 13,900 ppm |

| Ethyl acetate | 13,000 ppm |

| Methanol | 2,100 ppm |

| Vapor Pressure | 3.0 x 10⁻¹¹ mm Hg (25 °C) |

| pKa | 3.6 |

| CAS Number | 120162-55-2 |

Experimental Protocols

Determination of Melting Point (Based on OECD Guideline 102)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a crystalline solid like this compound, this is typically a sharp transition. The reported melting point of 170 °C would have been determined using one of the following standard methods:

-

Capillary Method: A small, powdered sample of this compound is packed into a thin-walled capillary tube. The tube is then placed in a heated block or liquid bath apparatus. The temperature is gradually increased, and the range from the initial melting (first appearance of liquid) to the final melting (complete liquefaction) is recorded. A slow heating rate (e.g., 1-2 °C/min) is crucial for an accurate determination.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point.

A generalized workflow for determining the melting point using the capillary method is illustrated below.

References

An In-Depth Technical Guide to the Multi-Step Synthesis of Azimsulfuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-step synthesis process for producing Azimsulfuron, a potent sulfonylurea herbicide. The following sections detail the synthetic pathway, experimental protocols for key reactions, and quantitative data to support the described methodologies.

Introduction to this compound

This compound is a selective, post-emergence herbicide used for the control of a wide range of annual and perennial broad-leaved weeds and sedges in rice and other crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to the cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.

The chemical structure of this compound is N-[[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]-1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide. Its synthesis is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final product.

Overall Synthetic Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Stage 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM)

-

Stage 2: Synthesis of 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide

-

Stage 3: Coupling of the Intermediates to form this compound

A generalized workflow for the synthesis is presented below.

Caption: Overall synthetic workflow for this compound production.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM)

One common method for the synthesis of ADM involves the cyclization of guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine, followed by methylation.[1]

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

-

In a 500 ml four-necked flask, add guanidine nitrate and diethyl malonate in a molar ratio of 1-1.5:1.[1]

-

Add 5-40 ml of anhydrous methanol and stir to obtain a mixed solution.[1]

-

Add liquid sodium methoxide dropwise to the mixed solution at a constant speed while maintaining the temperature at 40-60°C.[1]

-

Heat the reaction mixture to 68°C and reflux for 3.5 hours.[1]

-

After the reaction is complete, distill to recover the methanol. The remaining white solid is 2-amino-4,6-dihydroxypyrimidine.

Step 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM)

-

In a 150 ml autoclave, add 25.4 g of 2-amino-4,6-dihydroxypyrimidine and 72 g of dimethyl carbonate (molar ratio 1:4).

-

Heat the mixture to 140°C and react for 8 hours.

-

After cooling to room temperature, remove the insoluble solids by suction filtration.

-

Distill the filtrate under reduced pressure (0.05 atm) at 40°C to obtain crude 2-amino-4,6-dimethoxypyrimidine.

-

Dissolve the crude product in ethyl acetate and reflux at 70-90°C for 30 minutes.

-

Cool the solution to induce recrystallization. Filter and dry the crystals to obtain pure 2-amino-4,6-dimethoxypyrimidine.

| Parameter | Value | Reference |

| Yield | 30.1% | |

| Purity | >99% |

Stage 2: Synthesis of 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide

This intermediate is synthesized by the chlorosulfonation of a pyrazole precursor followed by amination.

Step 1: Synthesis of 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonyl chloride

The production of this compound involves a multi-step synthesis that begins with the creation of a key sulfonyl chloride intermediate. This is accomplished by treating a precursor compound with reagents such as aqueous acetic acid or formic acid and chlorine gas or sodium hypochlorite. This reaction is conducted in the presence of hydrochloric acid and a chlorinated solvent like dichloromethane or tetrahydrofuran.

Step 2: Conversion to 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide

The resulting sulfonyl chloride is then converted into a sulfonamide. A general method for this conversion involves reacting the sulfonyl chloride with an amine in the presence of a base.

Stage 3: Coupling of Intermediates to form this compound

The final step in the synthesis of this compound is the coupling of the pyrazole-sulfonamide intermediate with a pyrimidine carbamate.

Step 1: Preparation of Phenyl (4,6-dimethoxypyrimidin-2-yl) carbamate

-

In a 500 mL flask, charge 23.8 g (0.154 mol) of 2-amino-4,6-dimethoxypyrimidine, 29.1 g (0.240 mol) of N,N-dimethylaniline, and 110 mL of 1,4-dioxane.

-

Cool the mixture to 5°C using an ice bath.

-

Add 37.58 g (0.24 mol) of phenyl chloroformate dropwise while maintaining the reaction temperature below 20°C.

-

Stir the reaction mixture for 16 hours at ambient room temperature (20-25°C).

-

Cool the mixture back down to 5°C and add 325 mL of water, keeping the temperature below 20°C.

-

The product, phenyl (4,6-dimethoxypyrimidin-2-yl) carbamate, will precipitate and can be collected by filtration.

Step 2: Final Coupling Reaction

The 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide is subsequently reacted with phenyl (4,6-dimethoxypyrimidin-2-yl) carbamate to yield this compound.

| Parameter | Value | Reference |

| This compound Yield | Not specified in the provided results. | |

| This compound Purity | Not specified in the provided results. |

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound, like other sulfonylurea herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme. ALS is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of this enzyme disrupts protein synthesis, leading to a cessation of cell division and ultimately, plant death.

Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).

References

Azimsulfuron solubility in various organic solvents and aqueous solutions.

This technical guide provides an in-depth overview of the solubility of azimsulfuron in various aqueous and organic media. The information is tailored for researchers, scientists, and professionals in drug development and agricultural sciences, offering quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound

This compound is a post-emergence sulfonylurea herbicide used to control a wide range of broadleaved and sedge weeds, particularly in rice paddies.[1] Its mode of action involves the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[2][3][4] Understanding its solubility is critical for developing stable formulations, predicting its environmental fate, and ensuring effective application.

Aqueous Solubility of this compound

The aqueous solubility of this compound is highly dependent on the pH of the solution.[5] As a weak acid with a pKa of 3.6, its solubility increases significantly in neutral to alkaline conditions.

Table 1: this compound Solubility in Water at 20°C

| pH | Solubility (g/L) | Solubility (mg/L) | Reference |

| 5 | 0.072 | 72 | |

| 7 | 1.050 | 1050 | |

| 9 | 6.536 | 6536 |

The relationship between pH and the aqueous solubility of this compound is a critical factor in its environmental mobility and bioavailability.

Solubility of this compound in Organic Solvents

The solubility of this compound in various organic solvents has been determined, providing essential data for formulation and analytical method development.

Table 2: this compound Solubility in Organic Solvents at 25°C

| Solvent | Solubility (g/L) | Reference |

| Acetone | 26.4 | |

| Dichloromethane | 65.9 | |

| Acetonitrile | 13.9 | |

| Ethyl acetate | 13.0 | |

| Methanol | 2.1 | |

| Toluene | 1.8 | |

| n-Hexane | <0.2 | |

| DMSO | 55 (mg/mL) |

Experimental Protocols

4.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a flask containing the solvent (e.g., buffered water at a specific pH or an organic solvent). This ensures that a saturated solution is formed.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 20°C or 25°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the solution is left undisturbed to allow the undissolved solid to settle.

-

Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn, filtered (e.g., using a 0.45 µm filter), and diluted as necessary.

-

Quantification: The concentration of this compound in the diluted sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

4.2. Analytical Determination of this compound in Samples

A common method for the simultaneous determination of sulfonylurea herbicides, including this compound, in various matrices involves extraction followed by HPLC analysis.

Protocol:

-

Extraction: The herbicides are extracted from the sample matrix (e.g., agricultural products) using a solvent like acetone.

-

Re-extraction and Transfer: The extract is then re-extracted with ethyl acetate and transferred to an aqueous solution, such as 2% dipotassium hydrogenphosphate.

-

Second Extraction: The herbicides are extracted back into ethyl acetate.

-

Clean-up: The extract is cleaned up using solid-phase extraction (SPE) cartridges, for instance, Sep-Pak® Plus Alumina N and Bond Elut® SAX.

-

Analysis: The final cleaned extract is analyzed by HPLC to determine the concentration of this compound.

References

Environmental Fate and Degradation of Azimsulfuron in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azimsulfuron is a sulfonylurea herbicide utilized for the management of a wide spectrum of weeds in rice cultivation. Its environmental persistence, mobility, and transformation are of significant interest to ensure its safe and effective use. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound in soil. The primary degradation routes include chemical hydrolysis, photolysis, and microbial degradation, which collectively determine its persistence and the formation of various metabolites. This document details the mechanisms of these degradation pathways, summarizes quantitative data on its dissipation under various soil conditions, outlines experimental protocols for its study, and provides visual representations of its degradation pathways and experimental workflows.

Introduction

This compound, N-[[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]-1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide, is a selective, post-emergence herbicide.[1] Like other sulfonylurea herbicides, it acts by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] Its efficacy at low application rates makes it an important tool in agriculture. However, understanding its behavior in the soil is critical for assessing its environmental impact, including its potential for carryover to subsequent crops and contamination of water resources. The degradation of this compound in the soil is a complex process influenced by a combination of chemical, photochemical, and biological factors.

Primary Degradation Pathways in Soil

The dissipation of this compound in the soil environment is primarily governed by three mechanisms: chemical hydrolysis, photolysis, and microbial degradation.[2][3] The contribution of each pathway is dependent on specific soil properties and environmental conditions.

Chemical Hydrolysis

Chemical hydrolysis is a significant abiotic degradation pathway for this compound, particularly influenced by soil pH.[4] The sulfonylurea bridge is susceptible to cleavage, a reaction that is significantly faster under acidic conditions compared to neutral or alkaline soils.

The primary products of hydrolytic cleavage of the sulfonylurea bridge are:

-

2-amino-4,6-dimethoxypyrimidine (ADMP)

-

1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide (MTP-sulfonamide)

Under basic conditions, a different degradation product can be formed through the contraction of the sulfonylurea bridge, leading to a substituted 2-pyrimidinamine.

Photolysis on Soil Surfaces

Photodegradation, or photolysis, contributes to the breakdown of this compound on the soil surface when exposed to sunlight. This process can occur through direct absorption of light by the herbicide molecule or indirectly through reactions with photochemically generated reactive species in the soil. The rate and extent of photolysis are influenced by factors such as light intensity, wavelength, and the presence of photosensitizers in the soil.

Microbial Degradation

Microbial metabolism is a crucial pathway for the degradation of this compound in soil, particularly in non-sterile conditions. Soil microorganisms, including bacteria and fungi, can utilize this compound as a carbon and energy source, leading to its breakdown. The rate of microbial degradation is influenced by soil organic matter content, moisture, temperature, and the composition of the microbial community. Studies have shown that degradation is faster in non-sterile soil compared to sterile soil, highlighting the significant role of microorganisms. A key metabolite identified from microbial degradation is 2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-2H-pyrazole-3-sulfonamide.

Quantitative Data on this compound Degradation

The persistence of this compound in soil is typically expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This value can vary significantly depending on soil type and environmental conditions.

| Parameter | Condition | Soil Type | DT50 (days) | Reference |

| Aerobic Degradation | Laboratory, 20°C | Unflooded Soil | 64.2 | |

| Laboratory | Sandy Loam | ~70 | ||

| Laboratory | Clay Loam | Slower than sandy loam | ||

| Anaerobic Degradation | Laboratory | Flooded Soil | 18 - 28 | |

| Laboratory | Anaerobic Conditions | ~4 | ||

| Hydrolysis | Aqueous solution, pH 5 | - | 89 | |

| Aqueous solution, pH 7 | - | 124 | ||

| Aqueous solution, pH 9 | - | 132 | ||

| Photolysis | Aqueous solution | - | 2 - 13 |

Experimental Protocols

Soil Incubation Study for Aerobic Degradation (Following OECD Guideline 307)

This protocol outlines a laboratory experiment to assess the aerobic degradation of this compound in soil.

-

Soil Collection and Preparation: Collect fresh soil from a relevant agricultural field. Sieve the soil (e.g., through a 2 mm mesh) to remove large particles and homogenize. Characterize the soil for properties such as texture, pH, organic carbon content, and water holding capacity.

-

Test Substance Application: Prepare a stock solution of this compound, potentially using a radiolabeled form (e.g., ¹⁴C-Azimsulfuron) for easier tracking and mass balance determination. Apply the test substance to the soil at a concentration relevant to its agricultural use. Ensure even distribution.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C). Maintain the soil moisture at a consistent level (e.g., 40-60% of maximum water holding capacity). Use flow-through systems to ensure aerobic conditions and to trap any volatile degradation products, including ¹⁴CO₂.

-

Sampling and Analysis: Collect soil subsamples at predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days).

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the parent compound and its degradation products.

-

Data Analysis: Determine the dissipation kinetics of this compound and calculate its half-life (DT50) and the formation and decline of its metabolites.

Photolysis Study on Soil Surface (Following OECD Guideline)

This protocol describes an experiment to evaluate the photodegradation of this compound on a soil surface.

-

Soil Plate Preparation: Prepare thin layers of the test soil on a support surface like glass or metal plates.

-

Test Substance Application: Apply a solution of this compound uniformly to the soil surface.

-

Irradiation: Irradiate the soil plates with a light source that simulates natural sunlight (e.g., a xenon lamp with appropriate filters). Maintain a constant temperature during the experiment.

-

Dark Control: Prepare identical soil plates treated with this compound but keep them in the dark under the same temperature conditions to serve as controls for abiotic and biotic degradation not induced by light.

-

Sampling and Analysis: At various time points, extract this compound and its photoproducts from the soil plates for analysis by HPLC or LC-MS/MS.

-

Data Analysis: Compare the degradation rates between the irradiated and dark control samples to determine the contribution of photolysis to the overall dissipation.

Analytical Methodology: HPLC-MS/MS

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium formate to improve peak shape and ionization.

-

Flow Rate: Typically around 0.2 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode is frequently employed.

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Parent and Product Ions: For this compound (m/z 425.1), characteristic product ions would be selected for quantification and confirmation. For example, for LC-MS analysis in ESI negative mode, the selected ion for monitoring this compound can be m/z 423.

-

Visualizations

Degradation Pathway of this compound in Soil

References

Hydrolytic and photolytic degradation of Azimsulfuron in aquatic systems.

An In-depth Technical Guide on the Hydrolytic and Photolytic Degradation of Azimsulfuron in Aquatic Systems

Introduction

This compound, a sulfonylurea herbicide, is widely utilized for the management of broad-leaved and sedge weeds in aquatic environments, particularly in rice paddies.[1][2] Its efficacy and environmental fate are significantly influenced by its degradation in aquatic systems, primarily through hydrolysis and photolysis. Understanding the kinetics, pathways, and influencing factors of these degradation processes is crucial for assessing its environmental persistence, potential for contamination, and overall risk. This technical guide provides a comprehensive overview of the hydrolytic and photolytic degradation of this compound in water, summarizing key quantitative data, detailing experimental methodologies, and illustrating degradation pathways.

Hydrolytic Degradation

Hydrolysis is a primary mechanism for the chemical degradation of this compound in aquatic environments. The rate of this process is highly dependent on the pH of the water.[3][4][5]

Quantitative Data on Hydrolysis

The hydrolytic degradation of this compound is significantly faster under acidic conditions compared to neutral or basic conditions. The half-life (DT50) of this compound varies considerably with pH.

| pH | Half-life (DT50) in days | Reference |

| Acidic | 84-89 | |

| Neutral | 124-150 | |

| Basic | 132-161 |

Experimental Protocol for Hydrolysis Studies

The following protocol outlines a general methodology for investigating the hydrolytic degradation of this compound.

-

Preparation of Buffer Solutions : Aqueous buffer solutions of different pH values (e.g., pH 3-10) are prepared using standard buffer systems (e.g., KCl/HCl for acidic, phosphate for neutral, and borate for basic pH) to maintain constant pH throughout the experiment. To prevent microbial degradation, all glassware and solutions are sterilized, typically by autoclaving.

-

Incubation : A stock solution of this compound is added to the prepared buffer solutions to achieve a desired initial concentration (e.g., 50 µM). These solutions are then incubated in the dark at a constant temperature (e.g., 25 °C) to exclude photolytic degradation.

-

Sampling : Aliquots of the solutions are collected at regular time intervals. The reaction is quenched, if necessary, and samples are stored under appropriate conditions (e.g., -20 °C) until analysis.

-

Analytical Determination : The concentration of this compound and its degradation products in the samples is determined using High-Performance Liquid Chromatography (HPLC) with UV detection. Identification of metabolites is typically confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Hydrolytic Degradation Pathway

The primary pathway for the hydrolytic degradation of this compound involves the cleavage of the sulfonylurea bridge.

-

Under mild acidic conditions , the main degradation products are 2-amino-4,6-dimethoxy-pyrimidine and 2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-2H-pyrazole-3-sulfonamide.

-

Under basic conditions , a different degradation pathway can occur, leading to a contraction of the sulfonylurea bridge and the formation of a substituted 2-pyrimidinamine.

Photolytic Degradation

Photolysis, or degradation by light, is another significant pathway for the dissipation of this compound in aquatic systems, especially in shallow, clear waters. The rate and products of photolysis can be influenced by the wavelength of light and the presence of photocatalysts.

Quantitative Data on Photolysis

The photolytic degradation of this compound follows first-order kinetics. The rate is significantly influenced by the light source and the presence of photocatalysts.

| Condition | Half-life (DT50) | Notes | Reference |

| Simulated Sunlight | Slow degradation | Faster than in the dark. | |

| UV Light | Rapid degradation | Leads to the formation of three main photoproducts. | |

| Simulated Sunlight with Fe2O3 | Accelerated | More than twice the rate of direct photolysis. | |

| Simulated Sunlight with TiO2 | Greatly accelerated | The fastest degradation rate observed among the tested photocatalysts. |

Experimental Protocol for Photolysis Studies

A general methodology for studying the photolytic degradation of this compound is as follows:

-

Preparation of Solutions : Aqueous solutions of this compound are prepared in pure water or buffered solutions. For indirect photolysis studies, photocatalysts like titanium dioxide (TiO2) or photosensitizers are added to the solution.

-

Irradiation : The solutions are exposed to a light source. This can be a UV lamp for studying direct photolysis under specific wavelengths or a solar simulator to mimic natural sunlight. The temperature is typically controlled during the experiment.

-

Sampling : Samples are collected at various time points during irradiation.

-

Analysis : The concentration of this compound and its photoproducts are quantified using HPLC. The identification of photoproducts is achieved through LC-MS/MS and other spectroscopic methods.

Photolytic Degradation Pathway

The photolytic degradation pathway of this compound is dependent on the irradiation conditions.

-

Under simulated sunlight , photohydrolytic cleavage of the sulfonylurea bridge occurs, leading to the formation of 2-amino-4,6-dimethoxypyrimidine (DPA) and 1-methyl-4-(2-methyl-2H-tetrazole-5-yl)-1H-pyrazole-5-sulfonamide (MPS).

-

Under UV light , this compound degrades rapidly into three main photoproducts, with the major product being 6-amino-5-[(4,6-dimethoxypyrimidin-2-yl)methylamino]-1,5,6,8-tetrahydro-7-oxa-8λ6-tia-1,2,5,6-tetraza-azulen-4-one (ADTA).

-

In the presence of TiO2 as a photocatalyst , the primary photoproduct is a hydroxylated derivative of this compound (AZS-OH), which is then rapidly transformed into smaller molecules like oxalic acid.

Visualizations

Experimental Workflow

Caption: Experimental workflow for studying this compound degradation.

Degradation Pathways

Caption: Major degradation pathways of this compound.

Conclusion

The degradation of this compound in aquatic systems is a complex process governed by both hydrolysis and photolysis. Hydrolysis is primarily pH-dependent, with faster degradation occurring in acidic waters. Photolysis is influenced by light conditions and the presence of photocatalysts, which can significantly accelerate the degradation process. The degradation pathways for both processes lead to the cleavage of the sulfonylurea bridge, resulting in various transformation products. A thorough understanding of these degradation dynamics is essential for predicting the environmental behavior and persistence of this compound and for developing strategies to mitigate its potential impact on aquatic ecosystems.

References

Azimsulfuron: A Technical Guide to its Mode of Action in Controlling Broadleaf and Sedge Weeds in Rice

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azimsulfuron, a potent sulfonylurea herbicide, provides effective post-emergence control of a wide spectrum of broadleaf and sedge weeds in rice cultivation. Its high efficacy and selectivity are attributed to the specific inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in susceptible plants. This technical guide offers an in-depth exploration of this compound's mode of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Effective weed management is a cornerstone of successful rice production, directly impacting crop yield and quality. Broadleaf and sedge weeds are particularly problematic, competing with rice plants for essential resources such as nutrients, water, and light. This compound has emerged as a key herbicidal solution, offering selective control of these damaging weed species while demonstrating a favorable safety profile for rice crops. Understanding the precise molecular mechanisms by which this compound exerts its herbicidal effects is paramount for optimizing its use, managing potential resistance, and informing the development of next-generation weed control technologies.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3][4][5] This enzyme plays a pivotal role in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are fundamental building blocks for protein synthesis and are crucial for plant growth and development.

This compound, as a sulfonylurea herbicide, is a noncompetitive inhibitor of ALS. It binds to a site on the enzyme distinct from the substrate-binding site, inducing a conformational change that blocks the channel leading to the catalytic domain. This binding is characterized by its slow reversibility, leading to a potent and sustained inhibition of the enzyme. The inhibition of ALS leads to a rapid cessation of cell division and growth in susceptible weeds, ultimately resulting in plant death.

Biochemical Pathway

The inhibition of ALS by this compound disrupts the initial step in the biosynthesis of valine, leucine, and isoleucine. The following diagram illustrates the affected pathway:

Efficacy and Quantitative Data

Field studies have consistently demonstrated the high efficacy of this compound in controlling a range of broadleaf and sedge weeds in transplanted rice. The application of this compound, often in conjunction with a surfactant to enhance uptake, leads to a significant reduction in weed density and dry weight.

| Weed Type | Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |

| Sedges | Cyperus difformis | 17.5 - 35 (+ 0.2% Surfactant) | 100 | |

| Cyperus iria | 17.5 - 35 (+ 0.2% Surfactant) | 100 | ||

| Scirpus roylei | 17.5 - 35 (+ 0.2% Surfactant) | 100 | ||

| Fimbristylis miliacea | 17.5 - 35 (+ 0.2% Surfactant) | Significant Reduction | ||

| Broadleaf Weeds | Sphenoclea zeylanica | 30 | Effective Control | |

| Ludwigia parviflora | 30 | Effective Control | ||

| Lindernia verbenaefolia | 30 | Effective Control | ||

| Glinus oppositifolius | 30 | Effective Control |

Table 1: Efficacy of this compound on Common Broadleaf and Sedge Weeds in Rice.

Note: Weed control efficiency can vary based on environmental conditions, weed growth stage, and application timing.

Experimental Protocols

To evaluate the efficacy and mode of action of herbicides like this compound, several key experiments are conducted. Below are generalized protocols for whole-plant bioassays and ALS enzyme inhibition assays.

Whole-Plant Dose-Response Bioassay

This experiment determines the effective dose of a herbicide required to control specific weed species.

Methodology:

-

Plant Material: Seeds of target broadleaf and sedge weed species are sown in pots containing a suitable growth medium.

-

Growth Conditions: Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.

-

Herbicide Application: this compound is applied at a specific growth stage of the weeds (e.g., 2-4 leaf stage) using a laboratory sprayer to ensure uniform coverage. A range of doses, including a non-treated control, is used.

-

Data Collection: At a predetermined time after treatment (e.g., 21 days), visual injury ratings are recorded, and the above-ground biomass of the plants is harvested, dried, and weighed.

-

Data Analysis: The data is used to generate a dose-response curve, from which the GR50 (the dose causing a 50% reduction in growth) or ED50 (the dose causing a 50% effect) value is calculated.

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the herbicide on the ALS enzyme.

Methodology:

-

Enzyme Extraction: ALS is extracted from the young, actively growing tissues of susceptible plants.

-

Assay Reaction: The enzyme extract is incubated with its substrate (pyruvate) and cofactors in the presence of varying concentrations of this compound.

-

Product Measurement: The reaction is stopped, and the product, acetolactate, is converted to acetoin, which can be quantified colorimetrically.

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of enzyme activity (I50 value) is determined.

Resistance Mechanisms

The repeated use of ALS-inhibiting herbicides can lead to the evolution of resistance in weed populations. The primary mechanism of resistance to sulfonylurea herbicides is target-site resistance (TSR). This typically involves point mutations in the ALS gene, which alter the herbicide-binding site on the enzyme, thereby reducing the binding affinity of this compound. Non-target-site resistance (NTSR) mechanisms, such as enhanced herbicide metabolism, can also contribute to resistance but are generally less common for this class of herbicides.

References

- 1. Acetolactate Synthase-Inhibiting Gametocide Amidosulfuron Causes Chloroplast Destruction, Tissue Autophagy, and Elevation of Ethylene Release in Rapeseed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. This compound | C13H16N10O5S | CID 86355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Publication : USDA ARS [ars.usda.gov]

Toxicological profile and effects of Azimsulfuron in mammalian studies.

An In-depth Technical Guide on the Mammalian Toxicological Profile of Azimsulfuron

This compound, a sulfonylurea herbicide, is primarily used for the control of a wide range of broad-leaved and sedge weeds in paddy fields.[1] Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids.[1] While this mechanism provides selectivity for its herbicidal activity, a thorough understanding of its toxicological profile in mammalian systems is paramount for risk assessment and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the toxicological effects of this compound in mammalian studies, designed for researchers, scientists, and drug development professionals.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a compound is fundamental to understanding its potential toxicity. For this compound, studies in rats indicate that it is readily absorbed from the gastrointestinal tract, distributed to various tissues, extensively metabolized, and primarily excreted through urine and feces. While specific quantitative data on tissue distribution and metabolite identification were not available in the public domain, the general pathway involves biotransformation and subsequent elimination from the body.[2]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. This compound exhibits low acute toxicity in mammalian species.

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | [3] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | [3] |

| LC₅₀ | Rat | Inhalation (4h) | > 5.94 mg/L |

Experimental Protocol: Acute Oral Toxicity (OECD 425)

The acute oral toxicity of this compound is typically determined using the Up-and-Down Procedure (UDP) as outlined in OECD Test Guideline 425. This method involves the sequential dosing of animals, usually female rats, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal. The study aims to identify the dose that causes mortality in 50% of the test animals (LD50). Observations for signs of toxicity are conducted for at least 14 days.

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period.

A subacute oral toxicity study in male albino rats administered this compound at a dose of 2000 mg/kg body weight for 30 days resulted in several observable effects. These included a decrease in body weight gain, and alterations in hematological and biochemical parameters.

Subacute Toxicity Effects of this compound in Rats (2000 mg/kg bw/day for 30 days)

| Parameter | Effect |

| Body Weight | Decreased gain |

| Organ Weights | Increased relative weights of liver, kidneys, lungs, spleen, brain, and heart |

| Hematology | Increased White Blood Cell (WBC) counts; Decreased Red Blood Cell (RBC) counts and Hemoglobin (Hb) concentration |

| Biochemistry | Increased Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), Alkaline Phosphatase (ALP), creatinine, and urea concentrations; Decreased total protein content |

| Reproductive | Decreased sperm counts and motility |

Information on chronic toxicity and carcinogenicity studies for this compound specifically was limited in the publicly available literature. However, for the broader class of sulfonylurea herbicides, long-term studies in rodents are a standard requirement for regulatory approval.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study involves the daily administration of the test substance to rodents (usually rats) in graduated doses for 90 days. The substance is typically mixed with the diet or administered by gavage. Key endpoints evaluated include mortality, clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology of organs and tissues. The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined from this study.

Carcinogenicity

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer. While specific carcinogenicity data for this compound was not found, the European Food Safety Authority (EFSA) concluded in its peer review that based on the available data for sulfonylurea herbicides, this compound is unlikely to be carcinogenic.

Experimental Protocol: Carcinogenicity Study (OECD 451)

Carcinogenicity studies are typically long-term studies (e.g., 18-24 months in mice and 24-30 months in rats) where animals are exposed to the test substance daily. The study design includes multiple dose groups and a control group. The primary endpoint is the incidence of tumors in treated animals compared to controls.

Genotoxicity

Genotoxicity assays are conducted to determine if a substance can cause damage to genetic material (DNA). A standard battery of tests is typically required to assess different endpoints, including gene mutations, chromosomal aberrations, and DNA damage. While a complete genotoxicity profile for this compound was not available, sulfonylurea herbicides generally undergo a comprehensive set of in vitro and in vivo assays.

Standard Genotoxicity Test Battery

| Assay Type | Test System | Endpoint |

| Gene Mutation | Salmonella typhimurium (Ames test) | Reverse mutation |

| Chromosomal Aberrations | Cultured mammalian cells (e.g., CHO, human lymphocytes) | Structural and numerical chromosome abnormalities |

| In vivo Genotoxicity | Rodent bone marrow or peripheral blood | Micronucleus formation |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine. The test evaluates the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The assay is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay assesses chromosomal damage or damage to the mitotic apparatus. Rodents are treated with the test substance, and after an appropriate time, bone marrow or peripheral blood is collected. The erythrocytes are then examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are performed to evaluate the potential of a substance to interfere with reproduction and normal development.

While specific data for this compound was not detailed, the EFSA peer review for the related sulfonylurea imazosulfuron indicated that data from other sulfonylureas were considered in the assessment. For many pesticides, these studies are standard regulatory requirements.

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

In this study, male and female animals (usually rats) of the first generation (F0) are exposed to the test substance before mating, during mating, gestation, and lactation. The offspring (F1 generation) are also exposed to the substance from weaning and are then mated to produce a second generation (F2). The study evaluates effects on fertility, reproductive performance, and the development of the offspring across two generations.

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

Pregnant animals (usually rats and rabbits) are dosed with the test substance during the period of organogenesis. Just before birth, the females are euthanized, and the fetuses are examined for any external, visceral, and skeletal abnormalities. Maternal toxicity is also assessed. This study aims to determine the potential of a substance to cause birth defects.

Neurotoxicity

Neurotoxicity studies are conducted to assess the potential of a substance to cause adverse effects on the nervous system. While no specific neurotoxicity studies for this compound were identified in the search, the EFSA peer review of imazosulfuron noted that data from other sulfonylurea herbicides were considered.

Experimental Protocol: Neurotoxicity Study in Rodents (OECD 424)

This guideline describes a study to obtain information on the potential neurotoxic effects of chemicals in adult rodents. It includes a functional observational battery (FOB), motor activity assessment, and neuropathological examination. The study can be conducted as a standalone study or as part of a repeated-dose toxicity study.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships and workflows described, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Peer review of the pesticide risk assessment of the active substance amidosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pivotal Role of pKa in Determining the Environmental Fate of Azimsulfuron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azimsulfuron, a weak acid sulfonylurea herbicide with a pKa of 3.6, exhibits environmental mobility and persistence that are profoundly influenced by ambient pH.[1] This technical guide delves into the intricate relationship between the ionization state of this compound and its behavior in soil and aquatic systems. At pH levels below its pKa, the herbicide exists predominantly in its neutral, less soluble form, leading to increased sorption to soil colloids and reduced mobility. Conversely, in neutral to alkaline environments (pH > pKa), this compound transitions to its anionic, more water-soluble form, enhancing its potential for leaching and transport in water. The persistence of this compound is also strongly pH-dependent, with chemical hydrolysis being significantly more rapid under acidic conditions compared to neutral or alkaline environments.[2][3] Understanding these pH-driven dynamics is crucial for accurate environmental risk assessment and the development of effective stewardship strategies for this widely used herbicide.

Physicochemical Properties of this compound and the Influence of pKa

This compound is a weak acid, and its state of ionization is dictated by the surrounding pH, a characteristic quantified by its pKa value of 3.6.[1][4] This means that at a pH of 3.6, the herbicide will be present in equal proportions of its neutral (molecular) and anionic (ionized) forms. The speciation of this compound at different pH values directly impacts its key physicochemical properties, as summarized in the table below.

| Property | pH 5 | pH 7 | pH 9 | Reference(s) |

| Water Solubility (mg/L at 20°C) | 72.3 | 1050 | 6540 | |

| Octanol-Water Partition Coefficient (LogP) | 0.650 (or 4.43) | -1.367 (or 0.043) | -2.081 (or 0.0083) |

Table 1: pH-Dependent Physicochemical Properties of this compound.

As illustrated in Table 1, the water solubility of this compound increases dramatically with rising pH. This is a direct consequence of the deprotonation of the sulfonylurea bridge, leading to the formation of a more polar anionic species that is more readily dissolved in water. Concurrently, the octanol-water partition coefficient (LogP) decreases significantly as the pH increases, indicating a shift from a more lipophilic character in its neutral form to a more hydrophilic character in its anionic form.

Environmental Mobility: The Role of Soil Sorption

The mobility of a pesticide in the environment, particularly its potential to leach into groundwater, is largely governed by its interaction with soil particles. For ionizable compounds like this compound, soil sorption is strongly influenced by soil pH and organic carbon content.

| Soil Parameter | Influence on this compound Sorption | Mechanism | Reference(s) |

| Soil pH | Negatively correlated | At low pH (< pKa), the neutral form of this compound predominates, which has a higher affinity for sorption to soil organic matter and clay minerals. As pH increases, the anionic form becomes dominant, leading to electrostatic repulsion from negatively charged soil colloids and reduced sorption. | |

| Organic Carbon Content | Positively correlated | The neutral form of this compound exhibits stronger partitioning into soil organic matter. | |

| Clay Content | Contributes to sorption | Inorganic soil colloids, such as smectite clay minerals and iron oxides, contribute to the sorption of this compound. |

Table 2: Factors Influencing this compound Sorption in Soil.

The practical implication of this pH-dependent sorption is that in acidic soils, this compound is more likely to be retained in the upper soil layers, reducing its immediate availability for plant uptake and leaching. In contrast, in neutral to alkaline soils, the increased mobility of the anionic form heightens the risk of it being transported with soil water to deeper soil horizons and potentially contaminating groundwater.

Environmental Persistence: Degradation Pathways

The persistence of this compound in the environment is determined by a combination of chemical and biological degradation processes, both of which are significantly influenced by pH.

Chemical Degradation: Hydrolysis

Hydrolysis is a primary pathway for the chemical degradation of this compound, and its rate is highly dependent on the pH of the aqueous solution.

| pH Condition | Hydrolysis Rate | Half-life (t½) | Degradation Mechanism | Reference(s) |

| Acidic (pH < 7) | Faster | 84 days (at pH 5) | Cleavage of the sulfonylurea bridge. | |

| Neutral to Weakly Basic (pH ≥ 7) | Slower | 150 - 161 days | Contraction of the sulfonylurea bridge. |

Table 3: pH-Dependent Hydrolysis of this compound.

As shown in Table 3, the hydrolysis of this compound is significantly faster under acidic conditions. This is a critical factor in its persistence, as the herbicide will degrade more rapidly in acidic soils and water bodies.

Microbial Degradation

Microbial activity is another important factor contributing to the degradation of this compound in soil. Studies have shown that degradation is faster in non-sterile soils compared to sterile soils, indicating the role of microorganisms in breaking down the herbicide. The formation of unique products in non-sterile test systems provides conclusive evidence of biological degradation mechanisms. While the direct influence of pH on the specific microbial communities responsible for this compound degradation is complex, soil pH is a master variable that shapes the overall microbial composition and activity, thereby indirectly affecting the rate of biological degradation.

Experimental Protocols

Determination of Soil Sorption Coefficient (Koc) - Batch Equilibrium Method (Modified from OECD Guideline 106)

This protocol outlines a generalized procedure for determining the soil organic carbon-water partitioning coefficient (Koc) of an ionizable pesticide like this compound.

-

Preparation of Soil and Pesticide Solutions:

-

Select a range of soils with varying pH and organic carbon content. Air-dry and sieve the soils (2 mm).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare aqueous solutions of the pesticide at different concentrations in 0.01 M CaCl₂ to maintain constant ionic strength. The pH of these solutions should be adjusted to the desired levels (e.g., 4, 7, 9) using appropriate buffers.

-

-

Sorption Experiment:

-

Add a known mass of soil to centrifuge tubes.

-

Add a specific volume of the pesticide solution to each tube.

-

Include control samples without soil (to check for adsorption to the tube walls) and without the pesticide (to check for interfering substances).

-

Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (typically 24-48 hours).

-

-

Analysis:

-

Centrifuge the tubes to separate the soil from the aqueous phase.

-

Carefully collect an aliquot of the supernatant.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

-

-

Calculation:

-

Calculate the amount of pesticide sorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.

-

Determine the soil-water distribution coefficient (Kd) using the Freundlich or Langmuir isotherm equations.

-

Calculate the soil organic carbon-water partitioning coefficient (Koc) using the formula: Koc = (Kd / % Organic Carbon) * 100.

-

Determination of Hydrolysis Rate (Adapted from OECD Guideline 111)

This protocol describes a general method for studying the hydrolysis of a pesticide as a function of pH.

-

Preparation of Buffer Solutions:

-

Prepare sterile aqueous buffer solutions at various pH values (e.g., pH 4, 7, and 9).

-

Use buffers that do not catalyze the degradation reaction (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).

-

-

Hydrolysis Experiment:

-

Add a small volume of a concentrated stock solution of this compound to the buffer solutions in sterile, sealed containers to achieve the desired initial concentration.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

At appropriate time intervals, withdraw samples for analysis.

-

-

Analysis:

-

Analyze the concentration of the parent this compound in the samples using a validated analytical method like HPLC-UV/MS.

-

Identify and quantify major degradation products if possible.

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time for each pH.

-

If the plot is linear, the reaction follows first-order kinetics.

-

Calculate the hydrolysis rate constant (k) from the slope of the regression line.

-

Determine the hydrolysis half-life (DT50) using the equation: DT50 = ln(2) / k.

-

Visualizations

Figure 1: Influence of pH on this compound's speciation, mobility, and persistence.

Figure 2: Generalized workflow for determining soil sorption (Kd/Koc).

Figure 3: Generalized workflow for studying hydrolysis rate.

Conclusion

The pKa of this compound is a fundamental parameter that governs its environmental behavior. The pH of the surrounding soil and water dictates the herbicide's ionization state, which in turn controls its solubility, sorption, and degradation rate. In acidic environments, this compound is more likely to be sorbed to soil and undergo faster chemical hydrolysis, leading to lower mobility and persistence. Conversely, in neutral to alkaline conditions, its anionic form is more mobile and persistent against hydrolysis, increasing the potential for off-site transport. A thorough understanding of these pH-dependent processes is indispensable for predicting the environmental fate of this compound and for implementing management practices that mitigate potential environmental risks.

References

Methodological & Application

Application Notes and Protocols for Azimsulfuron Residue Analysis using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Azimsulfuron residues in various matrices using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for environmental monitoring, food safety assessment, and agricultural research.

Introduction

This compound is a sulfonylurea herbicide used for broad-spectrum weed control in rice cultivation. Due to its potential for persistence in soil and water, and subsequent entry into the food chain, sensitive and reliable analytical methods are required for the determination of its residues. HPLC, coupled with various detectors such as Ultraviolet (UV) and Mass Spectrometry (MS), offers a robust and widely used technique for this purpose.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated HPLC methods for this compound residue analysis.

Table 1: HPLC Method Performance for this compound in Water Samples

| Parameter | HPLC-UV | HPLC-MSn |

| Limit of Detection (LOD) | < 14.5 ng L⁻¹[1][2] | < 8.1 ng L⁻¹[1][2] |

| Limit of Quantification (LOQ) | < 48.3 ng L⁻¹[2] | < 26.9 ng L⁻¹ |

| Sample Preconcentration | 1000:1 Solid Phase Extraction (SPE) | 1000:1 Solid Phase Extraction (SPE) |

| Recovery | > 60% | > 60% |

Table 2: HPLC Method Performance for this compound in Agricultural Products

| Matrix | Fortification Level (µg/g) | Recovery (%) | Limit of Detection (LOD) (µg/g) |

| Brown Rice | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Corn | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Cotton Seed | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Ginkgonut | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Chestnut | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Almond | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Walnut | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Cucumber | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Pumpkin | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Orange | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Grapefruit | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Mandarin | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Lemon | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Grape | 0.05 - 0.5 | 77.0 - 92.3 | 0.01 |

| Fresh Pepper | 0.01 - 0.1 mg/kg | 70 - 120 | - |

| Various Crops (UHPLC-QTOF) | 0.01 - 0.1 mg/kg | 71.3 - 86.8 | ≤2.5 µg/kg |

Experimental Protocols

Protocol 1: Multiresidue Analysis of this compound in Surface Water by HPLC-UV/MS

This protocol is based on a method for the determination of several sulfonylurea herbicides in surface waters.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Acidify the water sample (1 L) to pH 3 with formic acid.

-

Pass the acidified water sample through the conditioned C18 cartridge at a flow rate of 10-15 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under vacuum for 15-20 minutes.

-

Elute the analytes with 10 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and 0.05% (v/v) aqueous acetic acid.

-

Gradient Elution:

-

0 min: 45% Acetonitrile

-

17 min: 53% Acetonitrile

-

25 min: 60% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 240 nm.

3. HPLC-MSn Conditions

-

Follow the same chromatographic conditions as for HPLC-UV.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MS Detection: Ion Trap or Triple Quadrupole for MSn analysis.

-

Monitor the specific m/z transitions for this compound for quantification and confirmation.

Protocol 2: Simultaneous Determination of this compound in Agricultural Products by HPLC-UV

This protocol describes a method for the analysis of this compound in various grains, seeds, vegetables, and fruits.

1. Sample Extraction

-

Homogenize a representative sample (e.g., 20 g) of the agricultural product.

-

Extract the homogenized sample with 100 mL of acetone by shaking for 30 minutes.

-

Filter the extract.

-

Re-extract the residue with another 50 mL of acetone.

-

Combine the filtrates and concentrate to approximately 30 mL using a rotary evaporator at 40°C.

-

Add 100 mL of 10% NaCl solution and transfer to a separatory funnel.

-

Partition twice with 50 mL of dichloromethane.

-

Combine the dichloromethane layers and dry over anhydrous sodium sulfate.

-

Evaporate the dichloromethane to dryness.

2. Clean-up

-

Re-dissolve the residue in 5 mL of acetone.

-

Apply the solution to a conditioned Sep-Pak® Plus Alumina N cartridge.

-

Elute with 15 mL of acetone.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a suitable solvent for the next clean-up step.

-

Condition a Bond Elut® SAX cartridge with 5 mL of methanol followed by 5 mL of acetone.

-